molecular formula C14H12O3S B8003291 Methyl 2-(3-methyl-2-thenoyl)benzoate

Methyl 2-(3-methyl-2-thenoyl)benzoate

Cat. No.: B8003291
M. Wt: 260.31 g/mol
InChI Key: UOYCGZWAGDYHOV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-(3-methylthiophene-2-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-9-7-8-18-13(9)12(15)10-5-3-4-6-11(10)14(16)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCGZWAGDYHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2-thenoyl)benzoate typically involves the esterification of 2-(3-methyl-2-thenoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-methyl-2-thenoyl)benzoic acid+methanolacid catalystMethyl 2-(3-methyl-2-thenoyl)benzoate+water\text{2-(3-methyl-2-thenoyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-methyl-2-thenoyl)benzoic acid+methanolacid catalyst​Methyl 2-(3-methyl-2-thenoyl)benzoate+water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methyl-2-thenoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thenoyl group to a thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thenoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(3-methyl-2-thenoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.

Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2-thenoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thenoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 3: Comparative Physicochemical Data

CompoundMelting Point (°C)SolubilityStability NotesReferences
C1 (Quinoline-piperazine derivative)160–165Low in H₂O; soluble in DCMStable under inert atmosphere
Methyl o-benzoyl benzoateNot reportedSoluble in organic solventsHydrolytically stable
4b (Ureido derivative)Not reportedDMSO-solubleSensitive to strong acids
Metsulfuron methyl ester158–163Low aqueous solubilityPhotodegradable

Property Trends :

  • Solubility: Quinoline and piperazine groups (C1) reduce aqueous solubility compared to simpler esters like Methyl o-benzoyl benzoate .
  • Stability: Sulfonylurea-based compounds (e.g., metsulfuron) exhibit photodegradation, whereas ortho-substituted benzoates (e.g., Methyl 2-(3-methyl-2-thenoyl)benzoate) may show enhanced thermal stability due to steric protection of the ester group .

Biological Activity

Methyl 2-(3-methyl-2-thenoyl)benzoate is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12O3C_{12}H_{12}O_3 and a molecular weight of approximately 220.22 g/mol. The compound features a benzoate structure with a methyl and a thenoyl group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, which may include enzymes and receptors involved in metabolic pathways. The presence of the thenoyl moiety enhances its lipophilicity, potentially improving its cellular uptake and bioactivity.

Biological Activities

  • Antioxidant Activity :
    • This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial effects against various bacteria and fungi. Its effectiveness is measured using minimum inhibitory concentration (MIC) assays.
  • Cytotoxicity :
    • Research involving cell lines has shown that this compound can induce cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy. The mechanisms involved may include apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH AssaySignificant scavenging activity observed
AntimicrobialMIC AssayEffective against E. coli and S. aureus
CytotoxicityMTT Assay on HeLa CellsInduced apoptosis at concentrations >20 µM

Case Study: Anticancer Potential

A study investigated the effect of this compound on human cervical cancer cells (HeLa). The results indicated that the compound significantly reduced cell viability after 48 hours of treatment, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

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